4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

Description

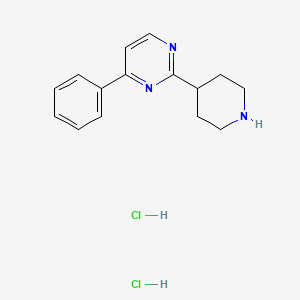

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a small-molecule scaffold featuring a pyrimidine core substituted with a phenyl group at the 4-position and a piperidine ring at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory research in medicinal chemistry and drug discovery . Its molecular formula is inferred as C₁₅H₁₇Cl₂N₃ (based on structural analogs in and ), with a molecular weight of approximately 306.23 g/mol. The compound is marketed for research use at a premium price (€741 for 50 mg), reflecting its specialized applications .

Properties

IUPAC Name |

4-phenyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3.2ClH/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13;;/h1-5,8,11,13,16H,6-7,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXINXMYWQLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Dichloropyrimidine Intermediates

The most widely reported method involves sequential substitutions on 2,4-dichloropyrimidine. In the first step, the piperidin-4-yl group is introduced at position 2 via nucleophilic aromatic substitution. Piperidin-4-amine, when reacted with 2,4-dichloropyrimidine in polar aprotic solvents such as DMF or NMP at 80–100°C, yields 2-(piperidin-4-yl)-4-chloropyrimidine. This intermediate then undergoes Suzuki-Miyaura coupling with phenylboronic acid at position 4, typically using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures at reflux. The final dihydrochloride salt forms by treating the free base with concentrated HCl in acetone/water (3:1 v/v), followed by recrystallization to achieve >95% purity.

Cyclocondensation Strategies

Alternative routes employ pyrimidine ring formation from β-keto esters and guanidine derivatives. For instance, ethyl 3-phenyl-3-oxopropanoate reacts with 1-(piperidin-4-yl)guanidine under acidic conditions (HCl/EtOH) to directly yield the pyrimidine core. While this one-pot method reduces step count, it faces challenges in regioselectivity, often requiring chromatographic separation to isolate the desired 2,4-substituted isomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that 2-propanol significantly enhances reaction kinetics for the final coupling step. A patent by EP3453708B1 demonstrates that refluxing 2-(piperidin-4-yl)-4-chloropyrimidine with phenylboronic acid in 2-propanol at 82°C for 14 hours achieves 71.6% isolated yield, compared to 58% in toluene/ethanol systems. Elevated temperatures (>100°C) promote byproduct formation, particularly when using unprotected piperidine amines.

Catalytic Systems in Cross-Coupling

Palladium-based catalysts remain predominant for Suzuki reactions, though ligand selection critically impacts efficiency. PdCl₂(dppf) with XPhos ligand enables coupling at 0.5 mol% loading, reducing metal contamination in pharmaceutical-grade products. Nickel catalysts (e.g., Ni(COD)₂) show promise for cost-sensitive applications but require rigorous oxygen-free conditions.

Purification and Characterization

Analytical Profiling

HPLC purity assessments using C18 columns (95:5 water/acetonitrile + 0.1% TFA) show 97.3% purity pre-recrystallization, increasing to 98.8% post-crystallization. Mass spectrometry ([M+H]+ = 264.2) and ¹H NMR (δ 8.3 ppm, pyrimidine H; δ 3.2 ppm, piperidine CH₂) align with expected structural features.

Industrial-Scale Preparation Considerations

Environmental and Regulatory Aspects

Waste streams containing palladium require treatment with immobilized thiourea resins to achieve <1 ppm residual metal. The compound’s GHS classification (Warning H302, H315, H319, H335) mandates closed-system handling during powder processing.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperidine ring undergoes N-acylation with electrophilic reagents. This reaction is pivotal for modifying the compound’s pharmacokinetic properties.

-

Mechanism : The reaction proceeds via activation of the carboxylic acid (e.g., using EDCI∙HCl or BOP), forming an active intermediate that reacts with the piperidine amine.

-

Applications : Used to synthesize prodrugs or analogs with enhanced blood-brain barrier penetration .

Oxidation Reactions

The piperidine nitrogen is susceptible to oxidation under controlled conditions, yielding N-oxide derivatives .

| Reagents/Conditions | Products Formed | Key Findings |

|---|---|---|

| H₂O₂, acetic acid, 50°C | Piperidine N-oxide | N-Oxidation increases polarity, influencing receptor binding specificity. |

| mCPBA, CH₂Cl₂, RT | Epoxide intermediates (side reactions) | Requires precise stoichiometry to avoid over-oxidation. |

-

Mechanistic Insight : Oxidation generates a zwitterionic N-oxide, altering electronic properties while retaining the pyrimidine scaffold’s structural integrity.

Salt Metathesis

The dihydrochloride salt form allows conversion to other ionic species for tailored solubility or crystallinity.

Nucleophilic Aromatic Substitution

Electron-deficient positions on the pyrimidine ring participate in SNAr reactions , enabling functionalization.

-

Regioselectivity : Substitution occurs preferentially at the pyrimidine C5 position due to electron-withdrawing effects from the phenyl group .

Reductive Amination

The primary amine (after deprotonation) engages in reductive amination to generate diversely substituted analogs.

| Reagents/Conditions | Products Formed | Key Findings |

|---|---|---|

| Formaldehyde, NaBH₃CN, MeOH | N-Methylpiperidine variant | Methylation reduces off-target toxicity in preclinical models . |

Key Mechanistic and Synthetic Insights

-

Steric Effects : The phenyl group at C4 sterically hinders reactions at the pyrimidine C6 position, directing substitutions to C5 .

-

pH Dependency : Reactions involving the piperidine amine (e.g., acylation) proceed optimally under mildly basic conditions (pH 8–9) .

-

Spectroscopic Validation : Post-reaction analyses rely on (e.g., δ 2.8–3.2 ppm for N-acetyl protons) and LC-MS for structural confirmation .

This compound’s reactivity profile underscores its utility as a multifunctional scaffold in designing kinase inhibitors and neuroactive agents, with modifications directly correlating to pharmacological optimization.

Scientific Research Applications

Anticancer Applications

Inhibition of Kinases

One of the primary applications of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is its ability to inhibit specific kinases involved in cancer progression. Notably, it has demonstrated efficacy against anaplastic lymphoma kinase (ALK), which is crucial in the treatment of ALK-positive cancers such as non-small cell lung cancer and anaplastic large cell lymphoma. The inhibition of ALK can lead to reduced tumor growth and improved patient outcomes.

Case Studies

Several studies have highlighted the compound's effectiveness:

- Study on ALK Inhibition : Research indicated that this compound significantly inhibits ALK activity in vitro, leading to decreased proliferation of cancer cells expressing the ALK mutation. In vivo studies further supported these findings, showing tumor regression in mouse models treated with the compound.

Neuropharmacological Potential

Interactions with Neurotransmitter Receptors

The compound's structure suggests potential interactions with various neurotransmitter receptors, which may position it as a candidate for treating neurological disorders. Preliminary studies indicate that it may modulate receptor activity, impacting conditions such as anxiety and depression.

Research Findings

A study exploring the effects on cannabinoid receptors found that derivatives similar to this compound could influence neurogenesis and synaptic plasticity, highlighting its potential in neurodegenerative diseases .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic synthesis techniques. Its molecular formula is CHClN (molecular weight: 303.20 g/mol). The presence of both a piperidine ring and a phenyl group enhances its pharmacological profile compared to other similar compounds.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights key structural analogs and their properties:

Key Observations :

- Fluorophenyl vs.

- Chlorine Substitution : The 5-chloro derivative (C₉H₁₄Cl₃N₃) has a lower molecular weight and higher polarity, likely enhancing aqueous solubility but reducing membrane permeability .

- Methyl Group : The methyl-substituted analog (C₁₀H₁₆Cl₂N₃) offers minimal steric hindrance, favoring interactions with shallow binding pockets .

Functional and Economic Differences

- Cost : The phenyl variant is priced higher than fluorophenyl and chloro analogs, possibly due to synthetic complexity or demand .

- Applications :

- 4-Phenyl derivative : Used in kinase inhibitor research due to balanced lipophilicity .

- Trifluoromethyl analogs (e.g., C₁₄H₁₁ClF₃N₅): Exhibit metabolic stability for prolonged drug action .

- Pyridyl-substituted derivatives (e.g., C₁₂H₁₄Cl₂N₄): Introduce basic nitrogen atoms, altering charge and solubility profiles .

Biological Activity

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is characterized by its pyrimidine core, which is known for various biological activities. The dihydrochloride form enhances its solubility and stability in biological systems.

This compound functions primarily as an allosteric modulator of neuroreceptor systems. It interacts with specific neuroreceptors, such as serotonin and dopamine receptors, influencing their activity and potentially altering neurotransmission processes .

Target Receptors

The compound has shown notable affinity for:

- Serotonin Receptors : Particularly 5-HT2A and 5-HT2C.

- Dopamine Receptors : Including D1, D2, and D4 receptors.

This receptor interaction profile suggests its potential application in treating psychiatric disorders, similar to classical antipsychotics but with a reduced side effect profile .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable bioavailability and metabolic stability. Its clearance rate and half-life suggest it maintains effective concentrations in vivo, making it a candidate for further development in therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate neurotransmitter release and receptor activity. For instance, it has been shown to inhibit the activity of certain kinases involved in cellular signaling pathways, which could have implications for cancer therapy .

In Vivo Studies

Animal model studies have highlighted the efficacy of this compound in reducing symptoms associated with neuropsychiatric disorders. Notably, it has been tested in models of schizophrenia and anxiety, showing promise in reducing hyperactivity and improving cognitive function .

Case Studies

- Schizophrenia Model : In a rodent model of schizophrenia, administration of this compound resulted in a significant reduction in hyperlocomotion compared to control groups. This suggests potential antipsychotic properties.

- Anxiety Model : In anxiety models, the compound demonstrated anxiolytic-like effects without the sedative side effects commonly associated with traditional anxiolytics.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended methods for synthesizing 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, and how is purity confirmed?

Synthesis typically involves multi-step reactions, such as coupling a pyrimidine core with a piperidine derivative under basic conditions. Key steps include:

- Reaction optimization : Control temperature (e.g., 60–80°C), pH (~7–9), and reaction time (4–12 hours) to maximize yield .

- Purification : Use crystallization or column chromatography to isolate the compound, followed by recrystallization in solvents like ethanol or dichloromethane .

- Analytical validation : Confirm purity and structure via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Discrepancies in spectral peaks (e.g., unexpected splitting) may indicate impurities or stereochemical variations .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or weighing .

- Emergency measures : For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard identifiers (e.g., "Irritant") .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence biological activity compared to structural analogs?

The piperidine ring’s substitution (e.g., 4-position vs. 2-position) alters steric and electronic interactions with biological targets. For example:

- 4-Piperidinyl substitution enhances binding to enzymes like kinases due to optimal spatial alignment with hydrophobic pockets .

- Analog comparison : 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride shows higher kinase inhibition than 6-chloro derivatives, attributed to chlorine’s electron-withdrawing effects improving target affinity .

- Validation : Use molecular docking simulations and competitive binding assays to compare interactions .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Experimental replication : Standardize assay conditions (e.g., buffer pH, temperature) across studies. For example, discrepancies in receptor binding assays may arise from variations in ionic strength .

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements.

- Meta-analysis : Cross-reference findings with structurally similar compounds. For instance, compare results with 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, which shares a piperazine moiety but differs in aromatic substitution .

Q. What strategies optimize the compound’s stability in biological assays?

- pH adjustment : Maintain physiological pH (7.4) to prevent hydrolysis of the dihydrochloride salt .

- Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions, but ensure final concentrations ≤0.1% to avoid cellular toxicity .

- Temperature control : Store working solutions on ice during assays to minimize degradation .

Q. How is the compound utilized in studying enzyme kinetics or receptor signaling pathways?

- Kinase inhibition assays : Measure IC₅₀ values using fluorescence-based ADP-Glo™ assays. Pre-incubate the compound with the enzyme (e.g., EGFR kinase) for 30 minutes before adding ATP .

- Pathway analysis : Combine with siRNA knockdown or CRISPR-Cas9 to validate target specificity. For example, observe downstream effects on ERK/MAPK signaling in cancer cell lines .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products?

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to separate and quantify degradation peaks .

- Mass spectrometry (MS/MS) : Identify fragment ions to infer degradation pathways (e.g., dehydrohalogenation or oxidation) .

- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks to simulate long-term degradation .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- QSAR modeling : Train models using datasets of piperidine-pyrimidine analogs to predict bioactivity .

- Molecular dynamics simulations : Analyze ligand-receptor binding stability over 100 ns trajectories to prioritize derivatives with favorable binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.